molecular formula C11H17NO2S B8424588 2-Isopropylthio-4,5-dimethoxyaniline

2-Isopropylthio-4,5-dimethoxyaniline

Cat. No.: B8424588
M. Wt: 227.33 g/mol
InChI Key: URWCHIWMQQQYDM-UHFFFAOYSA-N
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Description

2-Isopropylthio-4,5-dimethoxyaniline is a substituted aniline derivative characterized by a thioether (isopropylthio) group at the 2-position and methoxy groups at the 4- and 5-positions. The electron-donating methoxy groups enhance the aromatic ring’s electron density, while the isopropylthio substituent introduces steric bulk and sulfur-based reactivity.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4,5-dimethoxy-2-propan-2-ylsulfanylaniline

InChI

InChI=1S/C11H17NO2S/c1-7(2)15-11-6-10(14-4)9(13-3)5-8(11)12/h5-7H,12H2,1-4H3

InChI Key

URWCHIWMQQQYDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=C(C=C1N)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) 4-Chloro-2,5-dimethoxyaniline
  • Structure : Chlorine at the 4-position and methoxy groups at 2- and 5-positions.
  • Key Differences :
    • The chloro group is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating isopropylthio group in the target compound.
    • Chlorine’s electronegativity increases susceptibility to nucleophilic substitution, whereas the isopropylthio group may favor oxidation or sulfur-specific reactions .
  • Applications : Chlorinated anilines are often intermediates in agrochemical synthesis.
(b) 2-Bromo-4,5-dimethoxyaniline
  • Structure : Bromine at the 2-position and methoxy groups at 4- and 5-positions.
  • Key Differences :
    • Bromine’s larger atomic radius and polarizability make it more reactive in aryl-halogen bond cleavage compared to the isopropylthio group.
    • The absence of sulfur limits thiol-mediated coupling reactions, a pathway accessible to 2-isopropylthio derivatives .
  • Optical Properties : Brominated aromatic amines exhibit distinct UV-Vis absorption profiles due to heavy atom effects, differing from sulfur-containing analogs.
(c) 2-(4-Aminophenyl)sulfonyl-4,5-dimethoxyaniline
  • Structure: Sulfonyl group linking a 4-aminophenyl moiety to the 2-position of 4,5-dimethoxyaniline.
  • Key Differences :
    • The sulfonyl group is strongly electron-withdrawing, contrasting with the electron-donating isopropylthio group.
    • Enhanced polarity and hydrogen-bonding capacity due to the sulfonyl and amine groups, affecting solubility and crystallinity .

Electronic and Optical Properties

A study on Poly(2,5-dimethoxyaniline)/TiO₂ hybrids (band gap 2.34–3.06 eV) highlights the role of methoxy groups in modulating conjugated systems’ electronic properties .

Steric and Solubility Considerations

  • 2-Ethoxy-4,5-dimethylaniline Derivatives: Ethoxy and methyl groups introduce steric hindrance but lack sulfur’s nucleophilic character.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Molecular Formula Key Properties/Applications Source
2-Isopropylthio-4,5-dimethoxyaniline 2-SC₃H₇, 4,5-OCH₃ C₁₁H₁₇NO₂S Thioether reactivity, electron-rich -
4-Chloro-2,5-dimethoxyaniline 4-Cl, 2,5-OCH₃ C₈H₁₀ClNO₂ Electrophilic substitution intermediate
2-Bromo-4,5-dimethoxyaniline 2-Br, 4,5-OCH₃ C₈H₁₀BrNO₂ Heavy atom effect, UV activity
2-(4-Aminophenyl)sulfonyl-4,5-dimethoxyaniline 2-SO₂-C₆H₄NH₂, 4,5-OCH₃ C₁₄H₁₆N₂O₄S High polarity, regulatory scrutiny
Poly(2,5-dimethoxyaniline)/TiO₂ Polymerized 2,5-OCH₃ aniline (C₈H₉NO₂)ₙ/TiO₂ Band gap 2.34–3.06 eV, optoelectronics

Research Implications and Gaps

  • Synthesis Pathways : The isopropylthio group’s introduction may require thiol-alkylation or nucleophilic aromatic substitution, differing from halogenation or sulfonation routes used in analogs .
  • Toxicity Data: Limited safety information exists for this compound, unlike sulfonyl derivatives with documented GHS classifications .
  • Material Science Potential: Further studies on its electronic properties could align it with conductive polymers like poly(2,5-dimethoxyaniline) .

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